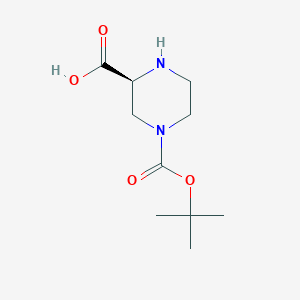

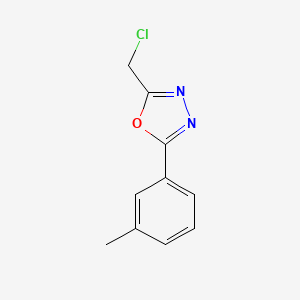

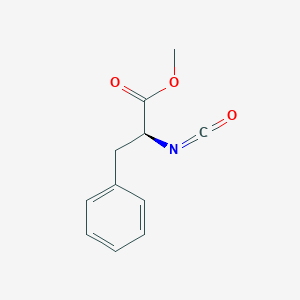

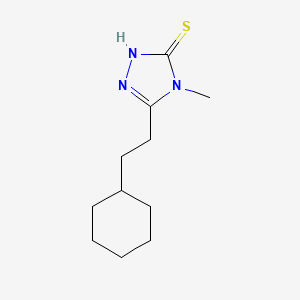

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CEMT) is a synthetic compound with a variety of applications in the scientific and medical fields. It is a small molecule that has been studied for its potential to act as a therapeutic agent for a variety of diseases, as well as for its potential to be used in laboratory experiments. CEMT is an important compound that has been studied for its ability to interact with proteins and other molecules in the body, making it a useful tool in scientific research.

Applications De Recherche Scientifique

Anti-tumor Activity

A study by Hovsepyan et al. (2018) discusses the synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives with potential anti-tumor activity. These derivatives were synthesized by introducing benzylsulfanylethyl groups, showing effects on tumor DNA methylation levels New DNA Methylation Inhibitors Based on 1,2,4-Triazole Thioether Derivatives.

Antimicrobial Activity

Several studies highlight the antimicrobial potential of 1,2,4-triazole-3-thiol derivatives. For instance, Joshi et al. (2021) synthesized fused 1,2,4-triazoles exhibiting significant antibacterial and antifungal activities Synthesis of some new 6-aryl-3-(4-isopropylphenyl)[1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles and its anti-microbial study. Another study by Bayrak et al. (2009) also revealed the antimicrobial properties of new 1,2,4-triazoles and their derivatives Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities..

Corrosion Inhibition

Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in a saline solution, showing over 94% efficiency. This study demonstrates the compound's ability to form a protective film on copper surfaces, suggesting its application in metal preservation Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl.

Synthesis and Characterization

Research by Sarala et al. (2006) focuses on the crystal and molecular structure analysis of 1,2,4-triazolo-N-amino-thiols, offering insights into their physical and chemical properties Crystal and Molecular Structure Analysis of 1,2,4-Triazolo-N-amino-thiols.

Propriétés

IUPAC Name |

3-(2-cyclohexylethyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFPKCOJBOPVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364157 |

Source

|

| Record name | 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

590353-09-6 |

Source

|

| Record name | 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)